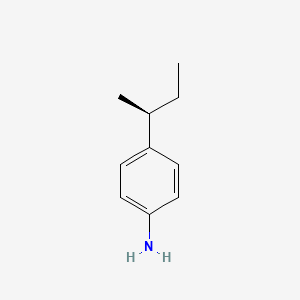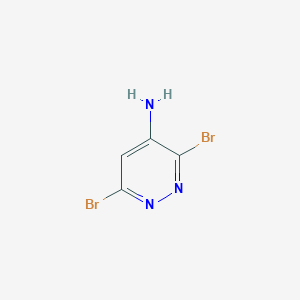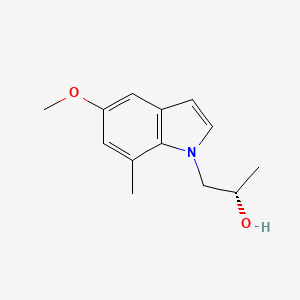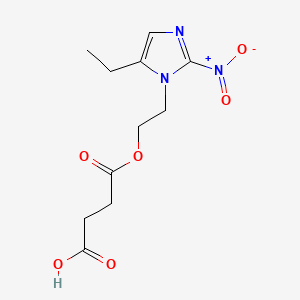
2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, an ethoxy group, and a butanoic acid moiety, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration of 5-ethylimidazole: The nitration of 5-ethylimidazole is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the imidazole ring.
Alkylation: The nitroimidazole is then alkylated with ethylene oxide under basic conditions to form the ethoxy derivative.
Esterification: The ethoxy derivative is esterified with succinic anhydride in the presence of a catalyst such as pyridine to form the final product, 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and temperatures.
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Major Products Formed
Reduction: 4-(2-(5-Ethyl-2-amino-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)butanoic acid and corresponding alcohol.
科学的研究の応用
4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections and cancer.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Metronidazole: A nitroimidazole antibiotic with similar antimicrobial properties.
Tinidazole: Another nitroimidazole with similar therapeutic applications.
Ornidazole: A nitroimidazole used for the treatment of infections.
Uniqueness
4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid is unique due to its specific structural features, such as the ethoxy and butanoic acid moieties, which may confer distinct biological and chemical properties compared to other nitroimidazoles.
特性
CAS番号 |
23571-47-3 |
|---|---|
分子式 |
C11H15N3O6 |
分子量 |
285.25 g/mol |
IUPAC名 |
4-[2-(5-ethyl-2-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H15N3O6/c1-2-8-7-12-11(14(18)19)13(8)5-6-20-10(17)4-3-9(15)16/h7H,2-6H2,1H3,(H,15,16) |
InChIキー |
ABZLDANJLQFTLS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)

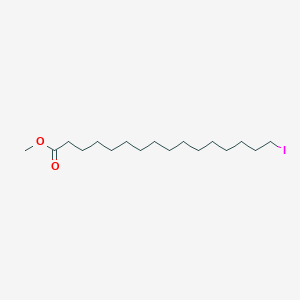
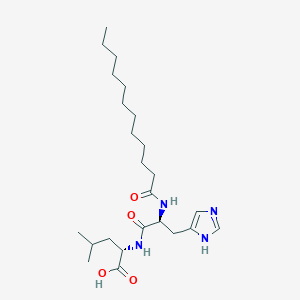
![({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile](/img/structure/B12940091.png)
![5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12940101.png)
![(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12940110.png)
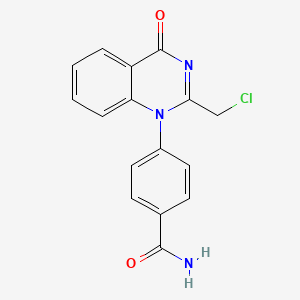
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate](/img/structure/B12940123.png)
